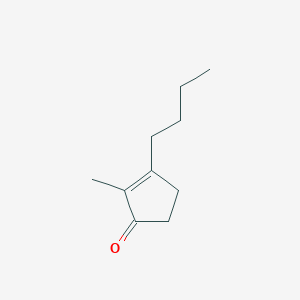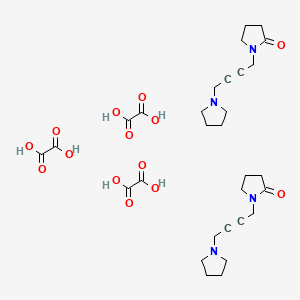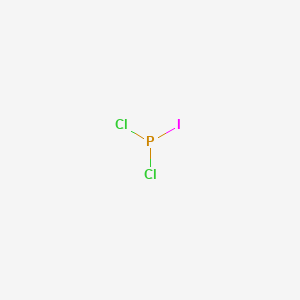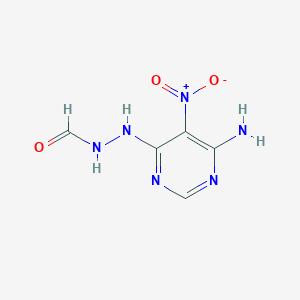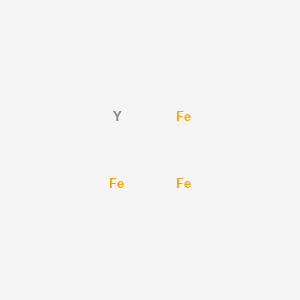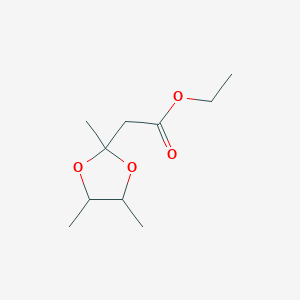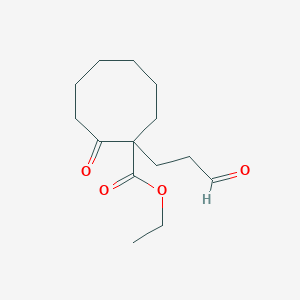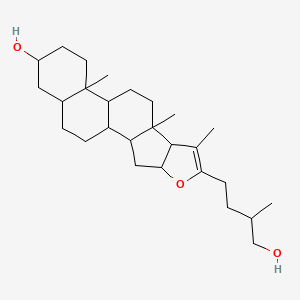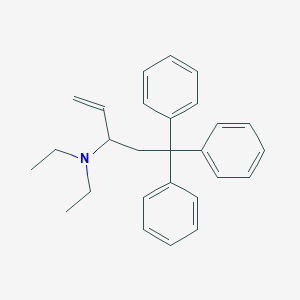
2-(Pentan-2-ylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pentan-2-ylamino)ethanol is an organic compound with the molecular formula C7H17NO It is a secondary amine and an alcohol, characterized by the presence of both an amino group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Pentan-2-ylamino)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-aminoethanol with 2-pentanone under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the amino group to the carbonyl group of the ketone, followed by reduction to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction, and the process conditions are optimized to achieve efficient conversion rates.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pentan-2-ylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Pentan-2-ylamino)acetone or 2-(Pentan-2-ylamino)acetaldehyde.
Reduction: Formation of 2-(Pentan-2-ylamino)ethane.
Substitution: Formation of 2-(Pentan-2-ylamino)ethyl halides or ethers.
Wissenschaftliche Forschungsanwendungen
2-(Pentan-2-ylamino)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Pentan-2-ylamino)ethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the compound’s activity in biochemical pathways, potentially affecting enzyme function and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pentan-3-ylamino)ethanol: Similar structure but with the amino group attached to the third carbon of the pentyl chain.
2-(Hexan-2-ylamino)ethanol: Similar structure with a hexyl chain instead of a pentyl chain.
2-(Butan-2-ylamino)ethanol: Similar structure with a butyl chain instead of a pentyl chain.
Uniqueness
2-(Pentan-2-ylamino)ethanol is unique due to its specific combination of a secondary amine and a hydroxyl group, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
6622-24-8 |
|---|---|
Molekularformel |
C7H17NO |
Molekulargewicht |
131.22 g/mol |
IUPAC-Name |
2-(pentan-2-ylamino)ethanol |
InChI |
InChI=1S/C7H17NO/c1-3-4-7(2)8-5-6-9/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
YGOWPDFSHXDZOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





